Boc-D-Tic-OH

Chiral HPLC Peptide Synthesis Quality Control

Developing peptidomimetics with conformational constraints? Boc-D-Tic-OH provides the rigid tetrahydroisoquinoline scaffold essential for δ-opioid receptor antagonist design. • Enables synthesis of H-Dmt-Tic-OH analogs with high δ-receptor selectivity • 98% purity by HPLC; stored at 0-8°C; shipped ambient. • Trusted precursor for GPCR ligand development & DPP-IV inhibitor synthesis. Ensure chiral integrity in your solid-phase peptide synthesis with this building block.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 115962-35-1
Cat. No. B558586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Tic-OH
CAS115962-35-1
Synonyms115962-35-1; Boc-D-Tic-OH; (R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; Boc-D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid; (3r)-n-boc-1,2,3,4-tetrahydro-isoquinoline-3-carboxylicacid; Boc-L-Tic-OH; (R)-(-)-2-(tertButoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylicacid; (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; (3R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; Boc-D-Tic; AmbotzBAA1055; AC1LEMEW; AC1Q5XOY; Oprea1_102082; 15046_ALDRICH; SCHEMBL2080858; 15046_FLUKA; CTK8C5216; ZINC57554; HFPVZPNLMJDJFB-GFCCVEGCSA-N; MolPort-001-768-045; KST-1A8299; ANW-74732; AR-1A4328; CB-152
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O
InChIInChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1
InChIKeyHFPVZPNLMJDJFB-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Tic-OH for Constrained Peptidomimetic Synthesis


Boc-D-Tic-OH (CAS 115962-35-1) is a chiral N-Boc-protected derivative of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, classified as an unnatural amino acid building block primarily utilized in solid-phase and solution-phase peptide synthesis . Its core utility lies in its rigid tetrahydroisoquinoline (Tic) scaffold, which imposes significant conformational constraints on a peptide backbone compared to flexible natural amino acids like phenylalanine (Phe), thereby enabling the rational design of peptidomimetics with enhanced receptor selectivity and metabolic stability [1].

Boc-D-Tic-OH vs. Boc-D-Phe-OH: Conformational Constraint


Substituting Boc-D-Tic-OH with its flexible phenylalanine analog, Boc-D-Phe-OH (CAS 18942-49-9), is scientifically invalid for applications requiring conformational restriction. The key structural difference is the intramolecular cyclization in Tic, where the α-amino group is tethered back to the aromatic ring, forming a bicyclic, semi-rigid system. This constraint drastically alters the entropic cost of binding, influencing peptide secondary structure and, consequently, receptor subtype selectivity and resistance to proteolytic degradation . Such a substitution would likely result in a peptide with reduced potency and selectivity, as demonstrated in opioid receptor systems where the D-Tic scaffold is essential for high δ-opioid receptor antagonist activity and selectivity [1].

Boc-D-Tic-OH vs. Structural Analogs: Key Differentiators


Chiral Separation of D-Tic and L-Tic Derivatives

The chiral purity of Boc-D-Tic-OH is a critical quality attribute for pharmaceutical synthesis. A study developing enantioselective HPLC methods for Nα-protected amino acid derivatives (Nα-PADs) demonstrated that the D- and L-enantiomers of Tic derivatives can be effectively resolved. The optimized method achieved a selectivity factor (α) between 1.32 and 2.12 and resolution (Rs) between 2.9 and 7.7 on a CHIRALPAK IC column, validating that the method is sensitive to detecting ≤0.05% of the undesired L-isomer [1].

Chiral HPLC Peptide Synthesis Quality Control

D-Tic Scaffold in δ-Opioid Antagonist Binding

In the design of ultraselective opioid antagonists, the incorporation of the D-Tic residue is essential. A landmark study on opioidmimetic peptides found that the dipeptide H-Dmt-Tic-OH (where Dmt = 2',6'-dimethyl-L-tyrosine) exhibited an exceptionally high binding affinity (Ki = 0.022 nM) and remarkable selectivity (Kiμ/Kiδ = 150,000) for the δ-opioid receptor [1]. While the Boc-protected precursor was used in the synthesis, the biological activity and selectivity are directly attributed to the final H-Dmt-Tic-OH pharmacophore, highlighting the unique structural contribution of the D-Tic moiety [1].

Opioid Peptides Receptor Binding Peptidomimetics

Hydrophobicity-Driven Chiral Recognition

The chromatographic behavior of Boc-D-Tic-OH can be differentiated from other Nα-PADs based on its hydrophobicity. Research indicates that chiral recognition on CHIRALPAK IC columns is primarily influenced by hydrophobicity (π-π interactions). The retention and separation of Tic derivatives correlate with their log P values, which are distinct from other unnatural amino acids like octahydroindole-2-carboxylic acid (Oic) and hydroxyproline (Hyp) [1].

Analytical Chemistry LogP Chromatography

Purity Benchmarks for Procurement

Commercially available Boc-D-Tic-OH is typically offered with a minimum purity specification of ≥97% (HPLC), with some vendors providing material at ≥98% . This level of purity is a key procurement specification for researchers and manufacturers, ensuring the compound is suitable for high-fidelity peptide synthesis without extensive further purification. This is a critical differentiating factor when comparing vendors, as higher initial purity can reduce downstream processing costs and improve overall yield.

Chemical Purity Vendor Comparison Procurement

Boc-D-Tic-OH Application Scenarios


δ-Opioid Receptor Antagonist Synthesis

Boc-D-Tic-OH is the essential precursor for synthesizing D-Tic-containing opioid peptidomimetics. The resulting peptides, such as H-Dmt-Tic-OH and its analogs, are among the most potent and selective δ-opioid receptor antagonists known, with applications in pain research and addiction therapy development [1]. Procuring high-purity Boc-D-Tic-OH is a prerequisite for replicating this work or developing novel analogs.

Constrained GPCR Peptide Ligands

The rigid Tic scaffold is valuable for designing peptide ligands for G Protein-Coupled Receptors (GPCRs) beyond opioid receptors. Its incorporation can enhance metabolic stability and improve binding affinity and selectivity for various therapeutic targets, including those in metabolic and inflammatory diseases [1]. The use of Boc-D-Tic-OH enables the introduction of this constraint during solid-phase peptide synthesis.

DPP-IV Inhibitor Intermediate Synthesis

Boc-protected amines derived from structures like Boc-D-Tic-OH have been described in patented methods for synthesizing DPP-IV inhibitors, a major class of drugs for treating type 2 diabetes [1]. Its procurement supports both academic and industrial research efforts aimed at optimizing synthetic routes for this pharmacologically important target.

Chiral QC Method for Peptide Manufacturing

Boc-D-Tic-OH serves as a model analyte for developing and validating enantioselective HPLC methods to control the chiral purity of Nα-protected amino acid derivatives used in therapeutic peptide manufacturing [1]. This is a critical quality control application, ensuring that diastereomeric impurities are below acceptable thresholds to mitigate pharmacological and toxicological risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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